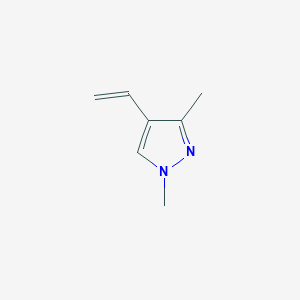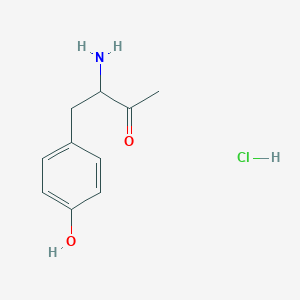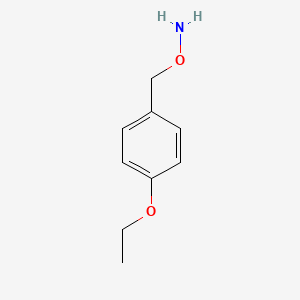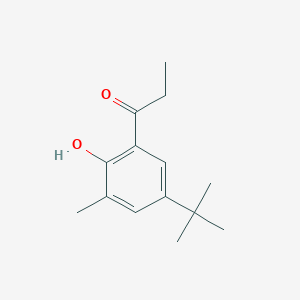
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a propanone side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-tert-butyl-2-hydroxy-3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the propanone side chain can be reduced to form an alcohol.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-2-one or 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propanoic acid.
Reduction: Formation of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)-2-bromopropan-1-one.
Applications De Recherche Scientifique
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group in the propanone side chain can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one: Similar structure with a different position of the tert-butyl group.
1-(5-Tert-butyl-2-hydroxy-4-methylphenyl)propan-1-one: Similar structure with a different position of the methyl group.
1-(5-Tert-butyl-2-hydroxy-3-ethylphenyl)propan-1-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound. The hydroxyl and carbonyl groups enable diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(5-tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C14H20O2/c1-6-12(15)11-8-10(14(3,4)5)7-9(2)13(11)16/h7-8,16H,6H2,1-5H3 |
Clé InChI |
JEPYRIFNZBWDIV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


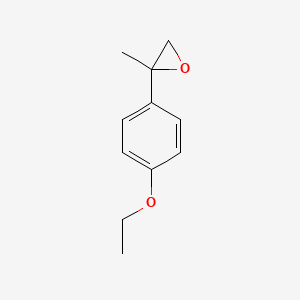
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
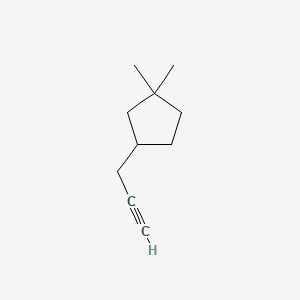
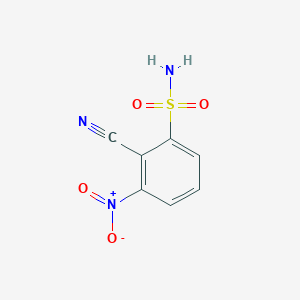

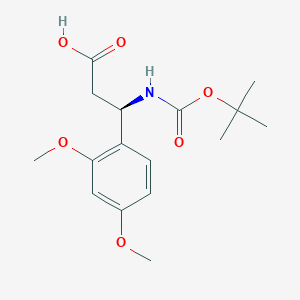
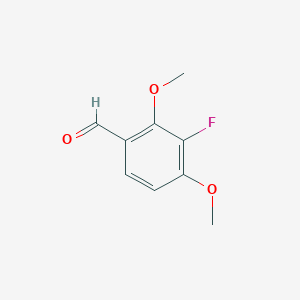
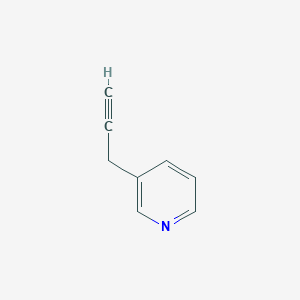
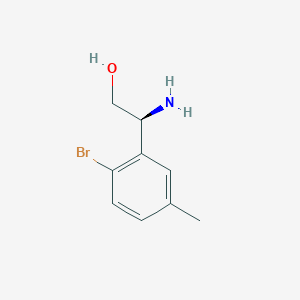
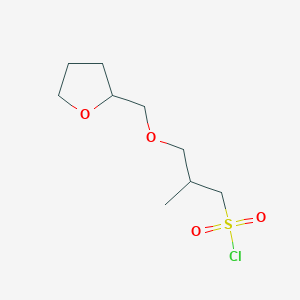
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)
